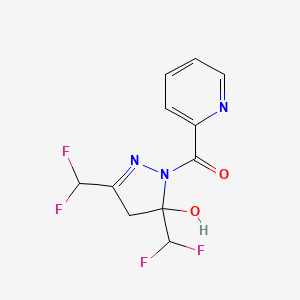![molecular formula C17H22N6O2S2 B6114022 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6114022.png)
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide, also known as E-3810, is a small molecule inhibitor that targets the angiopoietin-Tie2 signaling pathway. This pathway plays a crucial role in the regulation of blood vessel formation and maintenance, and aberrations in this pathway have been implicated in various diseases, including cancer, inflammation, and ocular disorders.
Mecanismo De Acción
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide works by selectively inhibiting the binding of angiopoietin-1 and angiopoietin-2 to the Tie2 receptor, which is expressed on endothelial cells. This results in the destabilization of blood vessels and the inhibition of angiogenesis, which is the formation of new blood vessels. 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide also inhibits the phosphorylation of Tie2, which is required for the activation of downstream signaling pathways that promote angiogenesis and tumor growth.
Biochemical and physiological effects
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to inhibit tumor growth, reduce tumor vascularity, and increase tumor cell apoptosis. In inflammation, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to reduce the recruitment of inflammatory cells to the site of injury, decrease pro-inflammatory cytokine production, and improve tissue repair. In ocular disorders, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to improve retinal function, reduce neovascularization, and decrease vascular leakage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is its specificity for the angiopoietin-Tie2 pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is also relatively easy to synthesize and has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is that it may not be effective in all types of cancer or in all stages of disease. In addition, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
Future research on 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide could focus on several areas, including the development of more potent and selective inhibitors of the angiopoietin-Tie2 pathway, the identification of biomarkers that can predict response to 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide treatment, and the investigation of combination therapies that can enhance the efficacy of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide in cancer and other diseases. In addition, further studies are needed to elucidate the role of the angiopoietin-Tie2 pathway in various diseases and to identify novel therapeutic targets within this pathway.
Métodos De Síntesis
The synthesis of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide involves several steps, starting with the reaction of 4-bromo-2-nitroaniline with 4-aminobenzenesulfonyl chloride to form 4-[(2-nitro-4-bromophenyl)amino]benzenesulfonamide. This compound is then reduced with iron powder and acetic acid to yield 4-[(2-amino-4-bromophenyl)amino]benzenesulfonamide. The final step involves the reaction of this compound with 1-ethylpiperazine-2-carbothioamide in the presence of triethylamine to form 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and ocular disorders. In cancer, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to inhibit tumor growth and metastasis by targeting the angiopoietin-Tie2 pathway, which is known to play a critical role in tumor angiogenesis and progression. In inflammation, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to reduce inflammation and tissue damage by inhibiting the recruitment of inflammatory cells to the site of injury. In ocular disorders, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to improve retinal function and reduce neovascularization in animal models of diabetic retinopathy and age-related macular degeneration.
Propiedades
IUPAC Name |
4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S2/c1-2-22-10-12-23(13-11-22)17(26)20-14-4-6-15(7-5-14)27(24,25)21-16-18-8-3-9-19-16/h3-9H,2,10-13H2,1H3,(H,20,26)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYPRKODTVMLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B6113940.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6113954.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![N,N-diethyl-1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6113958.png)

![6-hydroxy-3-(2-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6113964.png)
![2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113965.png)
![2-{[4-(diethylamino)phenyl]amino}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6113983.png)
![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![2-methoxy-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113999.png)
![2-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6114001.png)
![4-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6114005.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6114006.png)
![N-allyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6114008.png)